1-(4-Hexylphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-hexylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKKPSVPOIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Studies of 1 4 Hexylphenyl Propan 1 One and Aryl Alkyl Ketone Reactivity
Exploration of Reaction Mechanisms in Carbonyl Transformations
The carbonyl group is the central feature of 1-(4-hexylphenyl)propan-1-one, dictating its chemical behavior. Its transformations are primarily governed by the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.
Nucleophilic Addition Pathways and Stereoselectivity Models
Nucleophilic addition is a cornerstone of carbonyl chemistry. academie-sciences.fr The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon atom rehybridizes from sp² to sp³. libretexts.org If the groups attached to the carbonyl are not identical (as in this compound), this process creates a new chiral center. libretexts.org
The stereochemical outcome of such additions to ketones with a pre-existing chiral center is often predictable using established models:
Cram's Rule, Felkin-Anh Model, and Cieplak Model : These models rationalize the diastereoselectivity of nucleophilic attack on α-chiral carbonyls. academie-sciences.fryoutube.com They consider the steric and electronic effects of the substituents at the adjacent chiral center to predict which face of the carbonyl is more accessible. The Felkin-Anh model, for instance, posits that the nucleophile will approach the carbonyl carbon from an angle of approximately 107 degrees (the Bürgi-Dunitz angle), avoiding the largest substituent at the α-position. youtube.com
These models are crucial for designing synthetic routes that yield specific stereoisomers. academie-sciences.fr
Radical Reaction Mechanisms in Synthetic Transformations
Beyond traditional two-electron pathways, aryl alkyl ketones like this compound can participate in radical reactions. researcher.life A key intermediate in these processes is the ketyl radical, formed by the single-electron transfer (SET) reduction of the carbonyl group. nih.gov This transformation effectively inverts the polarity of the carbonyl carbon, turning it into a nucleophilic radical species. nih.gov
Modern synthetic methods, particularly those employing photoredox catalysis, have greatly advanced the generation and use of ketyl radicals under mild conditions. nih.govnih.gov For example, a photocatalyst, upon excitation by visible light, can reduce an aryl alkyl ketone to its corresponding ketyl radical. This radical can then engage in various coupling reactions. A notable application is the coupling of these ketyl radicals with other catalytically generated radical species, such as β-enaminyl radicals, to form new carbon-carbon bonds and construct complex molecular architectures like γ-hydroxyketones. nih.gov Mechanistic studies have confirmed that these transformations can proceed through distinct pathways depending on the specific photocatalyst and ketone substrate involved. nih.gov
Chelation-Controlled Reactions and Stereoelectronic Effects
When a ketone substrate contains a nearby Lewis basic functional group (e.g., an alkoxy group), chelation can be a powerful tool for controlling stereoselectivity. nih.gov In these reactions, a Lewis acidic reagent or metal catalyst coordinates simultaneously to the carbonyl oxygen and the adjacent heteroatom, forming a rigid cyclic intermediate. This chelation locks the conformation of the molecule, exposing one face of the carbonyl group to preferential attack by a nucleophile. nih.govnih.gov
This strategy is highly effective for achieving high diastereoselectivity in reductions and alkylations of α- and β-alkoxy ketones. nih.gov The stereochemical outcome is dictated by the geometry of the chelate ring, which overrides the predictions of standard models like Felkin-Anh. For instance, the reduction of β-alkoxy ketones with certain reagents can produce syn-1,3-diols with exceptional selectivity (>99:1), a result directly attributable to the formation of a stable chelate complex guiding the hydride delivery. nih.gov
Catalytic Cycle Elucidation in Transition Metal-Mediated Processes
Transition metals play a pivotal role in modern organic synthesis, enabling a vast array of transformations. rsc.org Aryl alkyl ketones can be both products and reactants in these catalytic processes. Elucidating the catalytic cycle—the sequence of elementary steps such as oxidative addition, reductive elimination, insertion, and transmetalation—is essential for understanding and optimizing these reactions. acs.orgresearchgate.net
For example, in the ruthenium-catalyzed ortho-alkylation of an aromatic ketone, the proposed catalytic cycle involves: rsc.org
C-H Activation : The catalyst activates a C-H bond at the ortho position of the aryl ring, directed by coordination to the ketone's carbonyl group.
Olefin Insertion : An alkene substrate inserts into the resulting metal-carbon bond.
Reductive Elimination : The catalyst is regenerated, and the alkylated ketone product is released.
Similarly, palladium-catalyzed reactions are widely used for the synthesis of aryl ketones. researcher.life In a carbonylative cross-coupling reaction, the cycle typically involves the oxidative addition of an aryl halide to a Pd(0) center, followed by CO insertion, transmetalation with an organometallic reagent, and reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. researchgate.net Detailed mechanistic studies, often supported by spectroscopic and computational methods, are crucial for mapping these complex cycles. acs.org
Kinetic Investigations of Reaction Pathways
Kinetic studies provide quantitative insight into reaction mechanisms by measuring the rates of chemical reactions and how they are affected by factors such as concentration and temperature. uq.edu.au This information helps to identify the rate-determining step, validate proposed intermediates, and distinguish between competing mechanistic pathways. researchgate.netresearchgate.net
For instance, in a ruthenium-catalyzed [2+2] cycloaddition involving alkynes, kinetic analysis revealed that the reaction is first-order in the catalyst but zeroth-order in both the allene (B1206475) and alkyne substrates. acs.org This suggests that the catalyst becomes saturated by the substrates, forming a stable complex in a pre-equilibrium step, and that a subsequent step is rate-limiting. acs.org Such kinetic data are invaluable for building a complete mechanistic picture of a reaction.
Tautomerism and Equilibrium Studies (e.g., Keto-Enol Tautomerism)
Ketones possessing at least one α-hydrogen, such as this compound, exist in equilibrium with their constitutional isomers known as enols. wikipedia.org This equilibrium is called keto-enol tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. fiveable.me
The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.com
Base-catalyzed mechanism : A base removes an α-proton to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol.
Acid-catalyzed mechanism : An acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogen. A weak base (like the solvent) then removes the α-proton to form the enol.
For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.memasterorganicchemistry.com However, the enol form can be significantly stabilized by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. fiveable.me Although present in small amounts, the enol tautomer is a key nucleophilic intermediate in many important reactions, including α-halogenation and aldol (B89426) reactions. masterorganicchemistry.com The equilibrium constant (Keq = [enol]/[keto]) quantifies the relative amounts of each tautomer. fiveable.me
| Factor | Effect on Enol Content | Example |
|---|---|---|
| Simple Ketone | Very Low (Keto form >99%) | Acetone (B3395972) |
| Conjugation | Increases Enol Content | 2,4-Pentanedione (β-diketone) |
| Aromaticity | Dramatically Increases Enol Content | Phenol (enol form is aromatic) |
| Solvent | Solvent-dependent; can shift equilibrium | Acetoacetic acid enol content varies from <2% in D₂O to 49% in CCl₄. masterorganicchemistry.com |
Photoinduced Reaction Pathways (e.g., Photoenolization)
The photochemistry of aryl alkyl ketones, particularly those bearing alkyl substituents in the ortho position, is characterized by a rich and well-studied series of reaction pathways initiated by the absorption of ultraviolet light. For this compound, which possesses an ethyl group ortho to the carbonyl, the predominant photoinduced reaction is photoenolization. This process involves an intramolecular hydrogen abstraction, leading to the formation of transient enol intermediates.
Upon absorption of a photon, this compound is promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing to the triplet state. The triplet state is the key reactive intermediate in the subsequent hydrogen abstraction step. The carbonyl oxygen in its triplet state abstracts a hydrogen atom from the ortho-alkyl group (in this case, the methylene (B1212753) group of the ethyl substituent) via a six-membered transition state. This intramolecular hydrogen transfer results in the formation of a biradical species.
This biradical is not directly observed in many cases as it rapidly collapses to form hydroxy-o-quinodimethanes, also known as photoenols. Two stereoisomeric photoenols can be formed: the Z-enol and the E-enol. The Z-enol is typically short-lived and can rapidly revert to the ground state ketone. The E-enol is generally more stable and has a longer lifetime, which can range from microseconds to seconds depending on the solvent and temperature. The decay of the E-enol back to the starting ketone is a thermal process.
For instance, studies on 2,4,6-trimethylacetophenone, a close analog, provide a basis for understanding the transient species that would be involved in the photoenolization of this compound. The triplet state of these ketones and their subsequent photoenols exhibit characteristic absorption maxima in the ultraviolet and visible regions of the electromagnetic spectrum.
The table below summarizes typical transient data for related o-alkyl aryl ketones, which can be considered representative for this compound.
| Compound | Solvent | Triplet Lifetime (τ) | Photoenol Absorption (λmax) |
| 2,4,6-Trimethylacetophenone | Acetonitrile | 220 ns | 380 nm |
| 2,4,6-Triisopropylbenzophenone | Acetonitrile | 280 ns | 360 nm |
Data derived from studies on analogous compounds and are intended to be representative.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (IR, ATR-IR, MIR, NIR)
Vibrational spectroscopy, encompassing techniques such as Infrared (IR), Attenuated Total Reflectance-Infrared (ATR-IR), Mid-Infrared (MIR), and Near-Infrared (NIR), is a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions within a molecule.
Carbonyl Stretching Frequencies and Environmental Influences
The most prominent feature in the infrared spectrum of 1-(4-Hexylphenyl)propan-1-one is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring leads to a decrease in the stretching frequency compared to saturated aliphatic ketones (which typically absorb between 1715 and 1705 cm⁻¹) due to the delocalization of π-electrons, which slightly weakens the C=O bond.
The precise position of the carbonyl absorption is sensitive to the molecular environment. In non-polar solvents, the frequency is higher, while in polar solvents, it shifts to lower wavenumbers. This solvatochromic shift is a result of dipole-dipole interactions between the polar C=O bond and the solvent molecules. The presence of the electron-donating hexyl group in the para position of the phenyl ring is expected to have a minor electronic effect on the carbonyl stretching frequency.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Influencing Factors |
| Carbonyl (C=O) Stretch | 1685 - 1665 | Phenyl conjugation, solvent polarity, intermolecular interactions |
| Aromatic C=C Stretch | 1600 - 1450 | Substitution pattern on the benzene (B151609) ring |
| Aliphatic C-H Stretch | 2960 - 2850 | Stretching vibrations of the hexyl and ethyl groups |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
In the solid state or in concentrated solutions, weak intermolecular interactions can influence the vibrational frequencies. For this compound, which lacks strong hydrogen bond donors, the primary intermolecular forces are van der Waals interactions and dipole-dipole interactions involving the carbonyl group. In the presence of protic substances, the carbonyl oxygen can act as a hydrogen bond acceptor. This interaction would lead to a significant lowering of the C=O stretching frequency, with the magnitude of the shift correlating with the strength of the hydrogen bond. Techniques like ATR-IR are particularly useful for studying the surface and intermolecular interactions of solid or liquid samples with minimal preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the hexyl and propyl groups. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing propanoyl group will be deshielded and resonate at a higher chemical shift compared to the protons ortho to the electron-donating hexyl group.
The aliphatic protons will appear in the upfield region. The methylene (B1212753) protons of the propanoyl group adjacent to the carbonyl will be a quartet, coupled to the terminal methyl group, which will appear as a triplet. The protons of the hexyl chain will show a series of multiplets, with the methylene group attached to the aromatic ring appearing as a triplet.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic H (ortho to C=O) | ~7.9 | Doublet | ~8.0 |
| Aromatic H (ortho to hexyl) | ~7.2 | Doublet | ~8.0 |
| -CH₂- (propanoyl) | ~2.9 | Quartet | ~7.2 |
| -CH₃ (propanoyl) | ~1.2 | Triplet | ~7.2 |
| -CH₂- (hexyl, attached to ring) | ~2.6 | Triplet | ~7.6 |
| -(CH₂)₄- (hexyl) | ~1.6 - 1.3 | Multiplet | - |
| -CH₃ (hexyl) | ~0.9 | Triplet | ~7.0 |
Carbon (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing at a chemical shift typically above δ 200 ppm. The aromatic carbons will resonate in the region of δ 125-150 ppm, with the carbon attached to the propanoyl group and the carbon attached to the hexyl group being quaternary and having distinct chemical shifts. The aliphatic carbons of the ethyl and hexyl groups will appear in the upfield region (δ 10-40 ppm).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | > 200 |
| Aromatic C (ipso to C=O) | ~135 |
| Aromatic C (ipso to hexyl) | ~145 |
| Aromatic C (ortho to C=O) | ~128 |
| Aromatic C (ortho to hexyl) | ~129 |
| -CH₂- (propanoyl) | ~31 |
| -CH₃ (propanoyl) | ~8 |
| -CH₂- (hexyl, attached to ring) | ~35 |
| -(CH₂)₄- (hexyl) | ~31, 29, 22 |
| -CH₃ (hexyl) | ~14 |
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (molar mass: 218.34 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 218.
The fragmentation pattern is highly characteristic. A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This would lead to the formation of a stable acylium ion. Two primary α-cleavage pathways are possible:
Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 190 (M - 29).
Loss of the 4-hexylphenyl radical, resulting in an acylium ion at m/z 57 ([CH₃CH₂CO]⁺).
Another characteristic fragmentation for alkyl-substituted aromatic compounds is benzylic cleavage, which would involve the fragmentation of the hexyl chain. The most intense peak in the spectrum (the base peak) is often the most stable fragment. For alkyl phenyl ketones, the acylium ion resulting from the cleavage of the alkyl chain from the carbonyl group is often very prominent.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 218 | Molecular Ion [M]⁺ |
| 190 | [M - CH₂CH₃]⁺ (Loss of ethyl radical) |
| 161 | [M - C₄H₉]⁺ (Benzylic cleavage of hexyl group) |
| 147 | [4-hexylphenyl]⁺ |
| 105 | [C₆H₅CO]⁺ (from further fragmentation) |
| 57 | [CH₃CH₂CO]⁺ (Acylium ion) |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its chromophoric system, which consists of the phenyl ring conjugated with the carbonyl group. This conjugation leads to characteristic absorption bands. pearson.com
The spectrum is expected to show two primary absorption bands corresponding to two types of electronic transitions: pharmatutor.org
π → π Transition:* This is an intense absorption band, typically observed at shorter wavelengths (around 240-280 nm for similar aromatic ketones). scholaris.ca It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated benzoyl system. The alkyl (hexyl) substituent on the phenyl ring acts as an auxochrome and may cause a slight bathochromic (red) shift compared to unsubstituted propiophenone (B1677668).
n → π Transition:* This is a much weaker, symmetry-forbidden absorption band that appears at a longer wavelength (typically around 300-330 nm). researchgate.netrsc.org It involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.com This transition is a characteristic feature of aldehydes and ketones. libretexts.org
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Orbital Origin |
| π → π | 240 - 280 | Strong (~10,000-20,000) | π → π |
| n → π | 300 - 330 | Weak (~10-100) | n → π |
Theoretical and Computational Chemistry of 1 4 Hexylphenyl Propan 1 One Analogs
Density Functional Theory (DFT) Applications
Density Functional Theory has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is used to investigate the electronic structure of many-body systems, such as molecules, by using the electron density as the fundamental variable, rather than the complex many-electron wave function. researchgate.net
Geometry optimization is a fundamental DFT application that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. researchgate.net For analogs like substituted acetophenones and propiophenones, a key structural feature is the dihedral angle between the plane of the phenyl ring and the carbonyl group. The rotation around the bond connecting the carbonyl carbon to the phenyl ring gives rise to different conformers with varying stabilities.
Table 1: Representative Optimized Geometrical Parameters for a Propiophenone (B1677668) Analog (Calculated via DFT) Note: This table presents hypothetical yet realistic data for a para-substituted propiophenone analog based on typical DFT calculation results.
| Parameter | Bond | Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| C(ring)-C(carbonyl) | 1.49 Å | |
| C(carbonyl)-C(ethyl) | 1.52 Å | |
| Bond Angle | C(ring)-C(carbonyl)-O | 120.5° |
| C(ring)-C(carbonyl)-C(ethyl) | 118.0° |
DFT calculations are a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. youtube.com By computing the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These theoretical frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. researchgate.net For 1-(4-hexylphenyl)propan-1-one analogs, the most characteristic vibration is the C=O stretching frequency, which is sensitive to the electronic effects of the phenyl ring substituents.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govruc.dk These calculations provide the isotropic shielding value for each nucleus, which can be converted into a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com This allows for the assignment of complex NMR spectra and can be used to distinguish between different isomers or conformers. rsc.org
Table 2: Predicted vs. Experimental Spectroscopic Data for an Analogous Aromatic Ketone Note: This table illustrates the typical agreement between DFT-calculated and experimental spectroscopic values.
| Parameter | Calculated (DFT) | Experimental |
|---|---|---|
| IR Frequency | ||
| C=O Stretch | 1685 cm⁻¹ | 1688 cm⁻¹ |
| Aromatic C-H Stretch | 3065 cm⁻¹ | 3068 cm⁻¹ |
| ¹³C NMR Chemical Shift | ||
| Carbonyl Carbon (C=O) | 199.5 ppm | 200.1 ppm |
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.commdpi.com
The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com For this compound, the HOMO is typically localized on the electron-rich hexyl-phenyl ring system, while the LUMO is often centered on the carbonyl group and the adjacent phenyl ring, indicating the sites for nucleophilic and electrophilic attack, respectively.
Table 3: Frontier Molecular Orbital Energies for para-Substituted Propiophenone Analogs Note: Values are hypothetical, illustrating the electronic effect of different para-substituents on FMO energies.
| Substituent (para) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| -H (Propiophenone) | -6.50 | -1.85 | 4.65 |
| -C₆H₁₃ (Hexyl) | -6.35 | -1.80 | 4.55 |
| -OH (Hydroxy) | -5.90 | -1.70 | 4.20 |
Computational Modeling of Chemical Reactivity
Beyond FMO analysis, DFT provides a framework for a more quantitative and detailed understanding of chemical reactivity through various descriptors and the modeling of reaction processes.
Conceptual DFT provides a powerful set of tools for quantifying and predicting chemical reactivity. mdpi.comacs.org These descriptors are derived from the change in electron density as the number of electrons in the system changes.
Electrophilicity Index (ω): This global descriptor measures the energy stabilization of a molecule when it acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. tandfonline.com
Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule. researchgate.net The Fukui function for nucleophilic attack (f⁺(r)) identifies regions most susceptible to losing an electron (attacked by a nucleophile), while the function for electrophilic attack (f⁻(r)) identifies regions most susceptible to gaining an electron (attacked by an electrophile). hackernoon.com For a propiophenone analog, the carbonyl carbon would be expected to have a high f⁺(r) value, marking it as a prime site for nucleophilic addition.
Dual Descriptor (Δf(r)): This descriptor refines the information from Fukui functions. researchgate.net It can unambiguously identify regions that are nucleophilic (Δf(r) > 0) or electrophilic (Δf(r) < 0), providing a clearer picture of local reactivity than the Fukui functions alone. scm.com
Table 4: Conceptual DFT Reactivity Descriptors for Key Atoms in a Propiophenone Analog Note: This table shows representative calculated values indicating reactive sites.
| Atom | Fukui Function (f⁺) | Fukui Function (f⁻) | Dual Descriptor (Δf) | Predicted Reactivity |
|---|---|---|---|---|
| Carbonyl Carbon | 0.25 | 0.05 | -0.20 | Electrophilic (Nucleophilic Attack) |
| Carbonyl Oxygen | 0.08 | 0.28 | 0.20 | Nucleophilic (Electrophilic Attack) |
| Ortho-Carbon | 0.04 | 0.12 | 0.08 | Nucleophilic |
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire potential energy surface of a reaction. nih.govmdpi.com This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). chemrxiv.org A transition state is a first-order saddle point on the energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. nih.gov
By calculating the energies of the reactants and the transition state, the activation energy (Ea) can be determined, which is directly related to the reaction rate. This allows for the comparison of competing reaction pathways to predict the major product. chemrxiv.org For reactions involving this compound, such as the reduction of the carbonyl group or an electrophilic aromatic substitution on the phenyl ring, DFT can be used to model the geometry of the transition state and calculate the associated energy barrier, thereby providing a detailed mechanistic understanding. nih.gov
Intermolecular Interactions and Solvation Effects
The study of intermolecular interactions and solvation is critical to understanding the chemical behavior of this compound analogs in various environments. Computational chemistry provides powerful tools to model these effects, offering insights into reaction mechanisms, spectroscopic properties, and solubility.
Theoretical Studies of Carbonyl Compound Interactions with CO2
Theoretical studies have been conducted to understand the interactions between carbon dioxide (CO2) and carbonyl compounds, which are relevant for processes in supercritical CO2. researchgate.net These interactions are primarily of a Lewis acid-Lewis base nature, where the electrophilic carbon atom of CO2 interacts with the lone pair electrons of the carbonyl oxygen. researchgate.netwikipedia.org
Ab initio and Density Functional Theory (DFT) calculations are commonly employed to model these interactions. researchgate.netresearchgate.net Studies on simple carbonyl compounds like acetone (B3395972), benzaldehyde, and crotonaldehyde (B89634) show that interactions with CO2 molecules lead to shifts in the C=O stretching frequency in infrared spectra. researchgate.net Theoretical models can simulate these frequency shifts by considering complexes where a single carbonyl molecule interacts with several CO2 molecules. researchgate.net
Beyond the primary Lewis acid-base interaction, computational studies have identified other cooperative forces. A notable example is the intermolecular C−H···O interaction between a CO2 oxygen and a hydrogen atom on the solute, which can provide additional stabilization to the solvation complex. researchgate.net The interaction energies between CO2 and various carbonyl compounds have been calculated, providing a quantitative measure of the strength of these non-covalent bonds. researchgate.net Furthermore, these computational models can be used to explain how CO2 pressure affects the local environment of the carbonyl group and, consequently, its chemical reactivity in processes like hydrogenation. researchgate.net
| Carbonyl Compound | Number of Interacting CO2 Molecules | Interaction Type | Predicted Effect |
| Acetone | Multiple | Lewis Acid-Base | C=O Frequency Shift |
| Benzaldehyde | Multiple | Lewis Acid-Base, π-system interaction | C=O Frequency Shift, Reactivity Change |
| Crotonaldehyde | Multiple | Lewis Acid-Base | C=O Frequency Shift, Reactivity Change |
| Generic Carbonyls | 1 or more | Lewis Acid-Base, C−H···O interaction | Solvation Complex Stabilization |
Lewis Acid-Carbonyl Complexation Studies
The complexation of Lewis acids with the carbonyl group of ketones, including analogs of this compound, is a cornerstone of catalysis in organic synthesis. acs.orgbath.ac.uk Computational studies provide deep insights into the structure, thermodynamics, and electronic nature of these complexes. nih.govacs.org
Quantum chemical modeling, often using DFT, is used to investigate the formation of Lewis acid-carbonyl adducts. nih.govnih.gov These calculations can determine the thermodynamic favorability of complex formation, yielding values for the change in Gibbs free energy (ΔG) and enthalpy (ΔH). nih.gov For example, the formation of a 1:1 complex between FeCl3 and acetone is thermodynamically favorable. nih.gov
A key outcome of this complexation is the activation of the carbonyl group, making it more susceptible to nucleophilic attack. This activation is reflected in spectroscopic changes, particularly a significant red-shift (lowering of frequency) of the C=O stretching vibration in the infrared spectrum. nih.gov Theoretical calculations can accurately predict these frequency shifts. nih.gov For instance, the C=O frequency of acetone is predicted to decrease significantly upon complexation with FeCl3. nih.gov
The stoichiometry of these complexes can also be investigated. While 1:1 complexes are common, computational and experimental data suggest that stronger Lewis acids can form polyligated complexes (e.g., 4:1 carbonyl:metal) in the presence of excess carbonyl compound, which can impact catalytic activity. nih.govnih.govacs.org The nature of the Lewis acid (e.g., BCl3, AlCl3, SnCl4, GaCl3) and the structure of the carbonyl compound both influence the strength and geometry of the resulting complex. acs.orgnih.gov
| Lewis Acid | Carbonyl Compound | Key Computational Findings | Reference |
| FeCl3 | Acetone | Favorable ΔG (-25.8 kcal/mol), significant C=O red-shift | nih.gov |
| FeCl3 | Benzaldehyde | Formation of 1:1 and 4:1 complexes, catalyst inhibition model | nih.gov |
| BCl3 | General Carbonyls | Stronger complexation with heteroatoms than C-C multiple bonds | acs.org |
| AlCl3 | General Carbonyls | Formation of polyligated complexes | nih.gov |
| BF3 | Formaldehyde | Ab initio study of complex formation | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling
QSAR and molecular modeling are indispensable computational tools for modern drug discovery and chemical research, enabling the prediction of biological activity and the analysis of molecular interactions for compounds like this compound analogs.
Development of Predictive Models based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. iosrjournals.orgprotoqsar.comwikipedia.org This is achieved by transforming the chemical structure into a set of numerical parameters known as molecular descriptors. protoqsar.comresearchgate.net These descriptors can be calculated from the molecular structure and quantify various physicochemical, electronic, topological, or geometric properties. iosrjournals.orgalphaxiv.org
For aromatic ketones and related structures, a variety of descriptors can be employed to build predictive QSAR models: iosrjournals.orgkaggle.comnih.gov
Physicochemical Descriptors: Molecular Weight (MW), Molar Refractivity (MR), Molar Volume (MV), and the logarithm of the octanol-water partition coefficient (cLogP), which relates to hydrophobicity. iosrjournals.org
Electronic Descriptors: Polarizability (POL), energies of frontier molecular orbitals (HOMO/LUMO), and dipole moments. These describe the electronic distribution and reactivity of the molecule. nih.gov
Topological and Geometric Descriptors: These describe the size, shape, and connectivity of the molecule, such as the Connolly Accessible Area (CAA). iosrjournals.org
Once calculated for a series of compounds with known activities (e.g., IC50 values), statistical methods like Genetic Function Approximation (GFA) or Partial Least Squares (PLS) are used to generate a mathematical model. iosrjournals.orgnih.gov A robust QSAR model, validated through statistical metrics like R², cross-validation (R²cv), and F-value, can then be used to predict the activity of new, untested analogs, thereby guiding synthetic efforts toward more potent compounds. iosrjournals.org
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a ligand, such as an analog of this compound, interacts with a biological target, typically a protein receptor. hu.edu.jonih.govnih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hu.edu.jof1000research.comf1000research.com The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding affinity (e.g., free energy of binding). hu.edu.jo Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. hu.edu.jomdpi.com This information is crucial for understanding the structural basis of a compound's biological activity and for designing derivatives with improved binding. hu.edu.jo
Molecular Dynamics (MD) Simulations provide a more detailed, dynamic view of the ligand-receptor complex over time. nih.govresearchgate.netrowan.edu Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. nih.govresearchgate.net These simulations, which can span from nanoseconds to microseconds, reveal the flexibility of both the ligand and the receptor and the stability of their interactions. nih.gov MD is used to assess the stability of the docked conformation, analyze conformational changes in the protein upon ligand binding, and calculate binding free energies with higher accuracy, providing a more realistic picture of the binding event in a solvated environment. nih.govrowan.edu
Advanced Applications of Aryl Alkyl Ketones in Chemical Research
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
Organic building blocks are fundamental molecules used for the bottom-up assembly of more complex molecular architectures. organic-chemistry.orgchemistryviews.org Aryl alkyl ketones like 1-(4-Hexylphenyl)propan-1-one are valuable synthons because the ketone's carbonyl group and the adjacent alpha-carbons provide reactive sites for a multitude of chemical transformations. chemistryviews.org The synthesis of such ketones is often achieved through methods like Friedel-Crafts acylation, where an arene (hexylbenzene) reacts with an acylating agent (propanoyl chloride or propanoic anhydride) in the presence of a Lewis acid catalyst. organic-chemistry.orgsapub.org
Precursors for Complex Heterocyclic Systems (e.g., Naphthalenones, Quinolines, Thiochromones)
The structural framework of this compound is particularly well-suited for constructing various heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds. nih.gov
Quinolines: The Friedländer annulation is a prominent method for synthesizing quinoline (B57606) derivatives. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like a ketone). nih.govnih.gov For instance, a derivative of this compound, specifically a 2-amino substituted version, could react with another carbonyl compound to form a poly-substituted quinoline. The general utility of this method has been demonstrated in the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one from 2-aminobenzophenone (B122507) and pentan-2,4-dione. nih.gov Such synthetic strategies are crucial for creating libraries of quinoline-based compounds for drug discovery. nih.gov
Thiochromones: Thiochromones are sulfur analogs of chromones and are recognized for their biological activities. preprints.org While direct synthesis from this compound is not a standard route, related aryl ketones serve as precursors for key intermediates. General strategies for thiochromone (B8434766) synthesis often involve the intramolecular cyclization of 3-(arylthio)propanoic acids or the reaction of (Z)-β-chlorovinyl ketones with a sulfur source. preprints.orgorganic-chemistry.org The aryl alkyl ketone moiety is a common structural element in the broader landscape of molecules used to access these important sulfur-containing heterocycles. researchgate.netnih.gov
Naphthalenones: The synthesis of naphthalenone systems can be achieved through various annulation strategies. Aryl alkyl ketones can participate in reactions that build the second ring onto the existing phenyl group. For example, they can be converted into enolates or enol ethers, which then act as nucleophiles in cyclization reactions to form the fused ring system characteristic of naphthalenones.
Formation of Functionalized Aliphatic and Aromatic Compounds
The reactivity of the ketone group allows for extensive functionalization, leading to a diverse array of both aliphatic and aromatic products.
α-Arylation: The α-carbon adjacent to the carbonyl group can be arylated to form more complex ketone structures. Palladium-catalyzed α-arylation of aryl ketones is a powerful tool for forming C-C bonds. rsc.org This reaction can be performed in environmentally friendly aqueous media using specialized surfactants. rsc.org Applying this to this compound would involve coupling it with an aryl halide to introduce a second aromatic ring, creating a more complex molecular scaffold.
Homologation via C-C Bond Cleavage: Recent advances have shown that aryl ketones can undergo multi-carbon homologation, effectively extending the alkyl chain. nih.gov This process involves the cleavage of the Ar-C(O) bond and subsequent cross-coupling with alkenols, transforming the ketone into a longer-chain ketone or aldehyde. nih.gov This strategy adds significant versatility, allowing for the skeletal reconstruction of the initial building block.
Reduction to Alcohols and Alkanes: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride. Further reduction, through methods like the Wolff-Kishner or Clemmensen reduction, can convert the carbonyl group into a methylene (B1212753) (-CH2-) group, yielding an alkylbenzene. organic-chemistry.org These transformations are fundamental in organic synthesis for removing the reactive carbonyl functionality after it has served its synthetic purpose.
Contributions to Materials Science Research
The unique molecular shape of this compound, featuring a rigid aromatic core and a flexible alkyl tail, makes it and its derivatives interesting candidates for materials science, particularly in the field of liquid crystals. colorado.edu
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The molecules in a liquid crystal, known as mesogens, possess a degree of orientational order but lack long-range positional order. colorado.edu The structure of this compound is analogous to many known calamitic (rod-shaped) liquid crystals, which typically consist of a rigid core (the phenylpropanone part) and a flexible terminal chain (the hexyl group). tcichemicals.com
The length of the alkyl chain is a critical determinant of the mesomorphic properties, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.commdpi.com By modifying the core structure or the terminal groups of molecules like this compound, researchers can fine-tune these properties for specific applications, such as in liquid crystal displays (LCDs) and smart windows. tcichemicals.comresearchgate.net The introduction of polar groups can influence the dielectric anisotropy, a key parameter for display technology. researchgate.net
Research in Bio-derived Fuels and Combustion Chemistry (for related cyclic ketones)
While this compound is an aromatic ketone, research into related cyclic ketones derived from biomass is highly relevant to the development of sustainable fuels. Lignocellulosic biomass can be processed to yield a variety of platform molecules, including cyclic ketones like cyclopentanone (B42830) and cyclohexanone.
These bio-derived ketones can be upgraded into energy-dense fuel-range hydrocarbons through catalytic processes. A key strategy involves C-C coupling reactions, such as aldol (B89426) condensation, to increase the carbon chain length, followed by hydrodeoxygenation (HDO) to remove oxygen atoms and produce alkanes suitable for aviation fuel. The presence of the ketone functional group is central to these upgrading strategies, as it facilitates the crucial chain-elongation reactions.
Mechanistic Probes in Biochemical Systems (e.g., modulating oxidoreductase activity, protein post-translational modification)
Aryl alkyl ketones are valuable as molecular probes for studying enzyme mechanisms, particularly oxidoreductases, and can be involved in processes related to protein modification.
Modulating Oxidoreductase Activity: Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols. chem960.com Aryl alkyl ketones are excellent substrates for studying the activity and enantioselectivity of these enzymes. For example, molecular modeling studies on the reduction of various aryl alkyl ketones by NADPH-dependent carbonyl reductases have provided insights into how the shape and electronic properties of the substrate-binding site control the stereochemical outcome of the reaction. Such studies are crucial for developing biocatalytic processes for the synthesis of chiral alcohols, which are important pharmaceutical intermediates. chem960.com
Protein Post-Translational Modification: Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which significantly expand their functional diversity. sigmaaldrich.comthermofisher.com Acylation, the addition of an acyl group, is a common PTM that occurs on lysine (B10760008) residues. nih.gov While direct protein modification by this compound is not a primary mechanism, reactive metabolites or derivatives of such ketones could potentially act as acylating agents under specific physiological or pathological conditions. More commonly, small molecules with ketone functionalities are used as probes or inhibitors to study the enzymes involved in PTMs, such as histone acetyltransferases (HATs) and deacetylases (HDACs). nih.govyoutube.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Aryl Alkyl Ketones
The synthesis of aryl alkyl ketones is fundamental to organic chemistry, with ongoing research focused on creating more environmentally friendly and efficient methods. nih.gov Traditional approaches like the Friedel-Crafts acylation, while effective, often require stoichiometric amounts of Lewis acids and can generate significant waste. chemistryviews.org Consequently, modern research is heavily invested in developing catalytic and sustainable alternatives.
Recent advancements include the use of solid acid catalysts and metal-free systems to promote Friedel-Crafts type reactions under greener conditions. nih.gov For instance, methanesulfonic anhydride (B1165640) has been utilized as a metal- and halogen-free promoter for the acylation of aromatic compounds. nih.gov Photocatalysis has also emerged as a powerful tool, using visible light to drive the synthesis of aryl alkyl ketones from readily available starting materials like aldehydes and aryl halides. nih.gov These methods are characterized by their mild reaction conditions and operational simplicity. nih.gov
Furthermore, palladium-catalyzed carbonylative cross-coupling reactions have been developed to efficiently synthesize alkyl aryl ketones from aryl iodides and alkyl bromides. chemistryviews.org Innovations in this area include the in-situ generation of carbon monoxide from sources like formic acid to enhance safety. chemistryviews.org The development of aqueous reaction media for these transformations further underscores the push towards sustainability. st-andrews.ac.uk
Biocatalysis represents another frontier, with enzymes such as thiamine (B1217682) diphosphate-dependent lyases being used for the asymmetric synthesis of related α-hydroxy ketones, which can be precursors to aryl alkyl ketones. nih.gov These enzymatic methods offer high enantioselectivity and operate under mild, environmentally benign conditions. nih.gov
A summary of emerging sustainable synthetic methods is presented in the table below:
| Methodology | Key Features | Advantages |
| Green Friedel-Crafts Acylation | Use of solid acid catalysts or metal- and halogen-free promoters. | Reduced waste, avoidance of harsh Lewis acids. |
| Photocatalysis | Visible-light-mediated reactions of aldehydes and aryl halides. | Mild conditions, operational simplicity, high functional group tolerance. nih.gov |
| Palladium-Catalyzed Carbonylative Coupling | Cross-coupling of aryl and alkyl halides with in-situ generated CO. | High efficiency, improved safety, potential for aqueous media. chemistryviews.orgst-andrews.ac.uk |
| Biocatalysis | Enzymatic synthesis of ketone precursors. | High enantioselectivity, environmentally benign conditions. nih.gov |
In-depth Mechanistic Understanding of Complex Catalytic and Radical Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis and transformation of aryl alkyl ketones, research is increasingly focused on elucidating the intricate pathways of catalytic and radical reactions.
In palladium-catalyzed α-arylation of ketones, mechanistic studies have suggested a classic cross-coupling cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net However, the exact nature of the intermediates and the factors controlling enantioselectivity are still areas of active investigation. researchgate.net Similarly, in nickel-catalyzed carbonylative reductive cross-coupling reactions, mechanistic studies have revealed the critical role of molybdenum hexacarbonyl not only as a CO surrogate but also in facilitating the formation of the active nickel carbonyl species. researchgate.net
Radical reactions are also gaining prominence in the synthesis of aryl alkyl ketones. Preliminary investigations into reductive cross-electrophile carbonylation reactions have indicated that these transformations proceed through a radical pathway. researcher.life The generation of ketyl radicals from carbonyl compounds through single electron transfer (SET) offers a way to invert the typical reactivity of the carbonyl group, allowing for novel bond formations. nih.gov Understanding the factors that control the generation and subsequent reactions of these radical intermediates is a key research objective.
Recent mechanistic studies have highlighted the following areas of interest:
Role of Ligands: In palladium-catalyzed reactions, bulky, electron-rich phosphine (B1218219) ligands have been shown to be highly effective. sci-hub.box Mechanistic studies suggest that for some ligands, monophosphine complexes are the active catalytic species. sci-hub.box
Radical Intermediates: The involvement of radical anions and subsequent deuterium (B1214612) atom transfer has been proposed in the iron-catalyzed reductive deuteration of ketones. researcher.life
Photoredox Catalysis: In light-mediated reactions, aromatic aldehydes can play multiple roles, including acting as a photosensitizer, a coupling partner, and a hydrogen atom transfer agent. researcher.life
Integration of Advanced Computational and Experimental Techniques for Predictive Modeling
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For aryl alkyl ketones, this integration is poised to accelerate the discovery and optimization of new reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, are being used to investigate the energy profiles of reaction pathways and to understand the origins of stereoselectivity in enantioselective reactions. researchgate.net For example, computational analysis of the palladium-catalyzed α-arylation of ketones has helped to identify the most favorable mechanism for the carbon-carbon bond-forming reductive elimination step. researchgate.net
Machine learning is also emerging as a powerful tool for reaction prediction. nih.gov By training algorithms on large datasets of known reactions, it is possible to predict the outcome of new reactions, and even to discover novel transformations. arxiv.org These predictive models can help to guide experimental work by identifying promising reaction conditions and substrates. nih.gov
The application of these techniques can be summarized as follows:
| Technique | Application in Aryl Alkyl Ketone Chemistry | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, understanding stereoselectivity. researchgate.net | Rational design of catalysts and optimization of reaction conditions. |
| Machine Learning | Prediction of reaction outcomes, discovery of novel reactions. nih.govarxiv.org | Acceleration of research and development, high-throughput screening of reaction hypotheses. |
| Knowledge Graphs | Representing chemical reactions to infer reactivity. arxiv.org | Formalizing chemical reasoning and discovering new transformations. arxiv.org |
Exploration of New Reactivity Modes and Catalytic Systems for Aryl Alkyl Ketone Transformation
Beyond their synthesis, the transformation of aryl alkyl ketones into other valuable molecules is a major area of research. A key trend is the exploration of novel reactivity modes and the development of new catalytic systems to achieve these transformations.
One area of interest is the homologation of aryl ketones, which involves the insertion of carbon atoms to create longer-chain ketones and aldehydes. This has been achieved through palladium-catalyzed ligand-promoted C-C bond cleavage and subsequent cross-coupling with alkenols. nih.gov Another novel transformation is the direct conversion of alkyl ketones to aryl ketones via a photoredox-catalyzed deacylation-aroylation sequence. acs.org
Researchers are also exploring a wider range of catalytic systems. While palladium has been a workhorse in this field, there is growing interest in catalysts based on more earth-abundant and less expensive metals like copper, nickel, and iron. researcher.lifeacs.org For instance, a novel catalytic system based on copper(I) and chiral bis(phosphine) dioxides has been developed for the enantioselective arylation of silyl (B83357) enol ethers to produce α-arylated ketones. acs.org
Emerging reactivity modes and catalytic systems include:
C-C Bond Cleavage and Homologation: Palladium-catalyzed reactions to convert aryl ketones into long-chain ketones and aldehydes. nih.gov
Deacylation-Aroylation: Photoredox-catalyzed transformation of alkyl ketones into aryl ketones. acs.org
Earth-Abundant Metal Catalysis: The use of copper, nickel, and iron catalysts for various transformations, offering more sustainable and economical alternatives to precious metal catalysts. researcher.lifeacs.org
Design of Aryl Alkyl Ketone Derivatives for Specific Research Applications beyond Traditional Organic Synthesis
Aryl alkyl ketones are not only important intermediates in organic synthesis but also serve as scaffolds for the design of molecules with specific functions. fiveable.me Future research will increasingly focus on the rational design of aryl alkyl ketone derivatives for a wide range of applications.
In medicinal chemistry, aryl alkyl ketones are found in many drug molecules and are used as starting materials for the synthesis of various heterocyclic compounds with biological activity. fiveable.menih.gov For example, aryl methylene (B1212753) ketones have been investigated as reversible inhibitors for viral proteases. nih.gov The ability to functionalize both the aromatic ring and the alkyl chain allows for the fine-tuning of the pharmacological properties of these derivatives. fiveable.me
In materials science, the structural features of aryl alkyl ketones can be exploited to create novel materials. For instance, the polymerization of 4-halophenyl alkyl ketones can lead to the formation of poly(p-phenylenevinylene)s, which are of interest for their electronic properties. sci-hub.box
The diverse applications of aryl alkyl ketone derivatives are summarized below:
| Application Area | Examples | Research Focus |
| Medicinal Chemistry | Synthesis of heterocyclic drugs, enzyme inhibitors. nih.govfiveable.menih.gov | Design of derivatives with improved efficacy and pharmacokinetic properties. |
| Materials Science | Precursors to conjugated polymers. sci-hub.box | Development of new materials with tailored electronic and optical properties. |
| Fragrance Industry | Intermediates in the production of fragrances. fiveable.me | Synthesis of new fragrance molecules with unique scents. |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Hexylphenyl)propan-1-one, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound can be achieved via Friedel-Crafts acylation, leveraging methodologies analogous to those used for 4-methylpropiophenone derivatives . Key steps include:
Substrate Preparation : React 4-hexylbenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
Reaction Optimization :
- Catalyst Loading : Use 1.2 equivalents of AlCl₃ to minimize side reactions.
- Solvent Choice : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution efficiency.
- Temperature : Maintain 0–5°C during acyl chloride addition to control exothermicity.
Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product from unreacted starting materials and diaryl ketone byproducts.
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | 65–75% |
| Solvent | Anhydrous DCM | — |
| Reaction Temperature | 0–5°C (initial), 25°C (stir) | — |
Key Challenge : Competitive alkylation can occur; monitor via TLC (Rf ~0.5 in hexane/EtOAc 8:2).
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer: Characterization requires a multi-technique approach:
- ¹H/¹³C NMR :
- IR : Strong C=O stretch at ~1680 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 232 (C₁₅H₂₀O).
| Technique | Key Peaks | Structural Insight |
|---|---|---|
| ¹H NMR | δ 2.8–3.1 (q, J=7.2 Hz, 2H) | Propionyl methylene adjacent to ketone |
| ¹³C NMR | δ 208 (C=O) | Confirms ketone functionality |
| IR | 1680 cm⁻¹ | Ketone carbonyl |
Q. What safety considerations and waste management protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Waste Management :
- Spill Protocol : Absorb with inert material (vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction with SHELXL be employed to resolve structural ambiguities in this compound derivatives?
Methodological Answer: SHELXL is critical for refining crystal structures, especially for verifying substituent orientation and alkyl chain conformation :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
Structure Solution :
- Direct Methods : SHELXD identifies initial phases for heavy atoms (e.g., Cl in halogenated analogs) .
- Refinement : SHELXL refines positional/anisotropic displacement parameters. Key parameters:
- R1 < 0.05 for high-resolution data (d-spacing > 0.8 Å).
- Twin refinement if crystals show pseudo-merohedral twinning.
Validation : Check PLATON for voids, hydrogen bonding, and torsional angles of the hexyl chain.
| Refinement Step | SHELXL Command | Outcome |
|---|---|---|
| Anisotropic displacement | L.S. 10 | Reduced wR2 (~0.10) |
| Hydrogen placement | AFIX 137 | Geometrically idealized H |
Q. What strategies can address discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts) for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility in the hexyl chain:
Computational Adjustments :
- Solvent Correction : Use IEF-PCM in Gaussian to simulate DMSO-d₆ or CDCl₃ environments.
- Conformational Sampling : Perform molecular dynamics (MD) to account for hexyl chain rotamers.
Experimental Validation :
- Variable-temperature NMR (VT-NMR) to assess dynamic effects.
- 2D NOESY to detect through-space interactions between the hexyl chain and aromatic protons.
| Discrepancy Source | Resolution Strategy | Tool/Technique |
|---|---|---|
| Solvent polarity mismatch | IEF-PCM solvent model | Gaussian 16 |
| Rotameric averaging | VT-NMR (223–298 K) | Bruker 500 MHz spectrometer |
Q. How can structure-activity relationship (SAR) studies be designed to investigate the impact of alkyl chain length (hexyl vs methyl) on biological activity?
Methodological Answer: SAR studies require systematic synthesis and bioactivity testing:
Analog Synthesis : Prepare derivatives with varying alkyl chains (C1–C6) via Friedel-Crafts acylation.
Bioassay Design :
- Antimicrobial Testing : Use MIC assays against S. aureus and E. coli (as seen in phenylpropanone derivatives) .
- Lipophilicity Measurement : Calculate logP values (e.g., HPLC retention time correlation).
Data Analysis :
- Plot bioactivity vs. chain length to identify optimal hydrophobicity.
- Molecular docking (AutoDock Vina) to assess binding pocket compatibility.
| Chain Length | logP | MIC (μg/mL) |
|---|---|---|
| C1 (methyl) | 2.1 | 128 |
| C6 (hexyl) | 4.8 | 32 |
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures containing similar hydrophobic byproducts?
Methodological Answer:
- Preparative HPLC :
- Column: C18 reverse-phase (5 μm, 250 × 20 mm).
- Mobile Phase: Gradient from 70% acetonitrile/water to 95% acetonitrile.
- Crystallization : Use hexane/ethyl acetate (4:1) at –20°C to exploit differential solubility.
| Technique | Resolution | Recovery |
|---|---|---|
| Preparative HPLC | ΔtR = 2.1 min | 85–90% |
| Low-temperature crystallization | — | 70–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
